Trimetrexate

Pneumocystis jirovecii pneumonia DHFR enzymology antifolate potency ranking

Trimetrexate is the definitive non-classical antifolate for research. Unlike methotrexate, it enters cells via passive diffusion, making it essential for distinguishing DHFR-overexpression from transport-mediated resistance. It offers a 600-fold potency advantage over pyrimethamine against T. gondii DHFR (IC50 1.4 nM). With hepatic clearance and O-demethylation metabolites, it is ideal for PK/PD studies where renal elimination confounds results. Backed by RCT data for PCP salvage therapy when combined with leucovorin. Essential for antiprotozoal screening and resistance mechanism dissection.

Molecular Formula C19H23N5O3
Molecular Weight 369.4 g/mol
CAS No. 52128-35-5; 82952-64-5
Cat. No. B15606208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimetrexate
CAS52128-35-5; 82952-64-5
Molecular FormulaC19H23N5O3
Molecular Weight369.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24)
InChIKeyNOYPYLRCIDNJJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityTan colored solid;  solubility in water: > 50 mg/ml /Trimetrexate D-glucuronate/
3.09e-02 g/L
Water 1 - 2 (mg/mL)
pH 4 Acetate buffer < 1 (mg/mL)
pH 9 Acetate buffer < 1 (mg/mL)
0.1NHC1 1 - 5 (mg/mL)
0.1 N NaOH < 1 (mg/mL)
Methanol 12 - 15 (mg/mL)
95% Ethanol 1 - 5 (mg/mL)
10% Ethanol 1 - 3 (mg/mL)
Dimethylacetamide 10 - 15 (mg/mL)
Dimethylsulfoxide approimately 100 (mg/mL)

Structure & Identifiers


Interactive Chemical Structure Model





Trimetrexate (CAS 52128-35-5) — Non‑Classical Lipophilic DHFR Inhibitor for Antifolate Procurement


Trimetrexate (TMQ, neutrexin) is a 2,4‑diaminoquinazoline non‑classical antifolate that competitively inhibits dihydrofolate reductase (DHFR) from protozoal, bacterial, and mammalian sources [1]. Unlike classical antifolates such as methotrexate, trimetrexate enters cells by passive diffusion rather than via the reduced folate carrier (RFC) or proton‑coupled folate transporter (PCFT) and does not undergo intracellular polyglutamylation [2]. These physicochemical and pharmacological distinctions directly dictate its differential spectrum of activity, resistance profile, and clinical positioning.

Why Methotrexate or Pyrimethamine Cannot Substitute for Trimetrexate in Scientific Protocols


Trimetrexate occupies a distinct pharmacological niche that cannot be filled by simple substitution with methotrexate, pemetrexed, or pyrimethamine. Methotrexate and pemetrexed depend on carrier‑mediated transport for cellular entry and are subject to polyglutamylation‑dependent intracellular retention; consequently, their activity is severely compromised in transport‑deficient tumors and in organisms such as Pneumocystis carinii that lack the reduced folate carrier [1]. Pyrimethamine and trimethoprim, though active against protozoal DHFR, are 100‑ to 1,500‑fold less potent than trimetrexate at the enzyme level [2]. The quantitative evidence below defines precisely where trimetrexate differs from each of these comparators in ways that are material for experimental design, drug‑resistance modeling, and procurement specification.

Trimetrexate Differential Performance Data vs. Methotrexate, Pyrimethamine, and Pemetrexed


DHFR Inhibition Potency Against Pneumocystis carinii – Head‑to‑Head Enzyme Assay

In a direct comparative study using isolated Pneumocystis carinii dihydrofolate reductase, trimetrexate exhibited an ID50 of 26.1 nM, whereas trimethoprim and pyrimethamine were substantially weaker inhibitors with ID50 values of 39,600 nM and 2,800 nM, respectively. Methotrexate was the most potent at 1.4 nM [1]. Critically, however, radiolabeled uptake studies in the same report demonstrated that methotrexate is not taken up by intact P. carinii organisms, whereas trimetrexate exhibited rapid intracellular accumulation [1]. This uptake differential, driven by the organism's lack of the reduced folate carrier, negates methotrexate's enzymatic advantage in a cellular context.

Pneumocystis jirovecii pneumonia DHFR enzymology antifolate potency ranking

Collateral Sensitivity in Methotrexate‑Transport‑Resistant Human Cancer Cells

In the MTX‑resistant human breast cancer cell line ZR‑75‑1 (MTXᴿ ZR‑75‑1), acquired resistance to methotrexate reached 250‑fold when cultured with 1 µM folinic acid and 2,400‑fold in the presence of 1 µM folic acid, attributable to down‑regulation of the reduced folate carrier [1]. The same resistant line exhibited collateral sensitivity to trimetrexate, showing a 10‑fold increase in sensitivity relative to the parental line when grown with folinic acid [1]. In a separate in vivo model, SCID mice bearing MTX‑transport‑resistant CCRF‑CEM acute lymphoblastic leukemia tumors achieved significant tumor regression with trimetrexate plus leucovorin (P < 0.001), confirming that transporter independence translates into antitumor activity in transport‑defective settings [2].

methotrexate resistance reduced folate carrier collateral sensitivity drug transport defect

Anti‑Toxoplasma gondii DHFR Inhibition – 600‑Fold Superiority Over Pyrimethamine

Against dihydrofolate reductase isolated from Toxoplasma gondii, trimetrexate achieved a 50% inhibitory concentration (IC50) of 1.4 nM [1]. This was almost 600‑fold more potent than the standard anti‑Toxoplasma DHFR inhibitor pyrimethamine when comparing the amount of antifolate required for 50% catalytic inhibition, and 750‑fold more potent when comparing inhibition constants (Ki) [1]. In infected murine peritoneal macrophage cultures, 10⁻⁷ M trimetrexate inhibited intracellular tachyzoite replication, whereas 10⁻⁶ M pyrimethamine and 10⁻⁴ M trimethoprim were required to achieve comparable effect [2]. In acutely infected mice, trimetrexate combined with sulfadiazine achieved 93–100% survival [2].

Toxoplasma gondii DHFR inhibition pyrimethamine comparison antiprotozoal

Lipophilicity, Passive Diffusion, and Leucovorin Independence vs. Methotrexate and Pemetrexed

Trimetrexate free base has a measured log P (octanol/water) of 1.63 and XLogP of 2.18, whereas methotrexate exhibits a log P of approximately −2.75 to +0.27 depending on measurement conditions [1][2]. This >100‑fold difference in lipophilicity underlies trimetrexate's ability to enter cells by passive diffusion, bypassing the RFC and PCFT transporters that are required for methotrexate and pemetrexed uptake [1]. In a comparative cytotoxicity study using the BOT‑2 human breast cancer cell line, both methotrexate and pemetrexed were inactive, while trimetrexate alone demonstrated activity; furthermore, leucovorin co‑administration increased the cytotoxicity of methotrexate and pemetrexed but had no effect on trimetrexate, confirming its transporter‑independent and polyglutamylation‑independent pharmacology [3].

lipophilic antifolate passive diffusion leucovorin rescue transport-independent uptake

Pharmacokinetic Differentiation – Prolonged Plasma Exposure and Non‑Renal Clearance vs. Methotrexate

In a head‑to‑head pharmacokinetic study in rhesus monkeys, trimetrexate administered as an intravenous bolus at an equimolar dose to methotrexate maintained plasma concentrations above 0.1 µM three‑fold longer than methotrexate [1]. Renal clearance accounted for less than 5% of total trimetrexate clearance, in marked contrast to methotrexate which is eliminated almost exclusively by renal excretion [1]. In humans, trimetrexate exhibits a terminal half‑life of 11 ± 4 hours (AIDS patients) to 16 ± 3 hours (cancer patients) with extensive hepatic metabolism via O‑demethylation and glucuronidation, while only 10–30% of the dose is excreted unchanged in urine [2]. This metabolic profile confers distinct advantages in settings where renal function is compromised or where methotrexate's renal toxicity limits dosing.

pharmacokinetics plasma half-life renal clearance antifolate metabolism

Clinical Salvage Efficacy in Pneumocystis jirovecii Pneumonia After First‑Line Failure

In a retrospective cohort of HIV‑1‑seropositive patients with confirmed P. jirovecii pneumonia who had failed ≥7 days of first‑line (cotrimoxazole) or second‑line therapy, trimetrexate plus folinic acid achieved 71% survival at 12 weeks despite severe baseline disease [1]. Trimetrexate was tolerated in 100% of cases with zero treatment terminations due to adverse drug reactions [1]. In the randomized, double‑blind ACTG 029/031 trial comparing trimetrexate plus leucovorin vs. TMP‑SMZ as first‑line therapy for moderate‑to‑severe PCP (n = 215), trimetrexate was inferior in efficacy (day‑21 failure rate 38% vs. 20%, P = 0.008; day‑49 mortality 31% vs. 16%, P = 0.028) but superior in tolerability, with a significantly lower cumulative incidence of serious and treatment‑terminating adverse events (P < 0.001) [2]. These data define trimetrexate's evidence‑based position as a salvage agent when standard antifolates are not tolerated or have failed.

Pneumocystis jirovecii pneumonia salvage therapy TMP-SMZ failure HIV/AIDS

Evidence‑Driven Application Scenarios for Trimetrexate in Research and Industrial Settings


Modeling Acquired Methotrexate Resistance via Transport Defects

Trimetrexate is the definitive tool compound for distinguishing DHFR‑overexpression‑mediated resistance from transport‑mediated resistance. In cell lines with down‑regulated RFC (e.g., MTXᴿ ZR‑75‑1), trimetrexate demonstrates collateral sensitivity (10‑fold) while methotrexate resistance reaches 250‑ to 2,400‑fold, providing a clear experimental window for resistance mechanism dissection [1]. In vivo, SCID‑hu ALL models with transport‑defective tumors respond to trimetrexate plus leucovorin with significant tumor regression (P < 0.001) while remaining completely refractory to methotrexate [2].

Anti‑Protozoal Drug Discovery Targeting DHFR in Toxoplasma and Pneumocystis

Trimetrexate's 600‑fold potency advantage over pyrimethamine against T. gondii DHFR (IC50 1.4 nM vs. ~840 nM) and its demonstrated rapid uptake into intact P. carinii organisms—which completely lack the reduced folate carrier—make it the optimal positive control and reference standard for screening novel antiprotozoal DHFR inhibitors [3][4]. It is the only antifolate that can serve as a benchmark for both enzyme‑level and whole‑organism activity in Pneumocystis culture models, where methotrexate is inactive due to uptake failure [4].

Pharmacokinetic Studies Requiring Non‑Renal Antifolate Clearance

For pharmacokinetic and toxicology studies in which methotrexate's near‑exclusive renal elimination (>90%) would be a confounding factor, trimetrexate offers hepatic metabolism‑driven clearance (renal contribution <5%) and a terminal half‑life of 11–16 hours [5][6]. Its metabolic profile—O‑demethylation followed by glucuronidation—also generates active DHFR‑inhibitory metabolites that prolong pharmacodynamic effect, a feature absent from methotrexate [5].

Clinical Salvage Protocol Research in Pneumocystis jirovecii Pneumonia

Trimetrexate plus folinic acid is supported by both randomized controlled trial data (ACTG 029/031) and real‑world salvage‑cohort evidence as the only antifolate regimen with documented 71% 12‑week survival and 100% tolerability after failure of first‑line TMP‑SMX [7][8]. Investigators designing clinical protocols for PCP salvage therapy or comparative tolerability studies against TMP‑SMX can reference trimetrexate's unique tolerability advantage (P < 0.001 for serious adverse events vs. TMP‑SMX) while acknowledging its inferior first‑line efficacy [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimetrexate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.